molecular formula C21H21ClN2O4S B2884778 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(morpholin-4-yl)ethan-1-one CAS No. 850932-97-7

2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B2884778
CAS No.: 850932-97-7
M. Wt: 432.92
InChI Key: XEQLEJOYFXRZGE-UHFFFAOYSA-N
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Description

2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(morpholin-4-yl)ethan-1-one is a complex organic compound that features an indole core, a sulfonyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole reacts with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Sulfonylation: The sulfonyl group is introduced by reacting the indole derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Morpholine Ring Addition: The final step involves the reaction of the sulfonylated indole with morpholine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(morpholin-4-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that allow it to interact with various biological targets.

    Biological Studies: It is used in research to understand the biological pathways and mechanisms involving indole derivatives.

    Chemical Biology: The compound serves as a tool to probe the function of sulfonyl and morpholine groups in biological systems.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets in biological systems. The indole core can bind to various receptors and enzymes, modulating their activity. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of their function. The morpholine ring enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(morpholin-4-yl)ethan-1-one
  • 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(morpholin-4-yl)ethan-1-one
  • 2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(morpholin-4-yl)ethan-1-one

Uniqueness

The uniqueness of 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(morpholin-4-yl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its binding affinity to certain biological targets, while the sulfonyl and morpholine groups contribute to its reactivity and solubility, respectively.

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S/c22-17-7-5-16(6-8-17)13-24-14-20(18-3-1-2-4-19(18)24)29(26,27)15-21(25)23-9-11-28-12-10-23/h1-8,14H,9-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQLEJOYFXRZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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